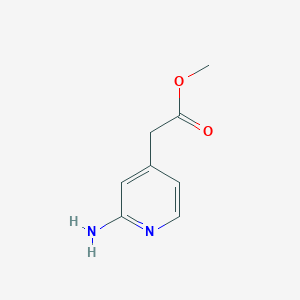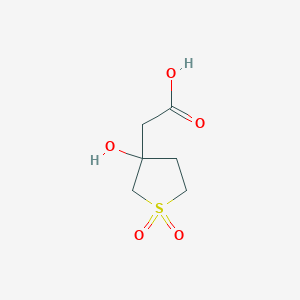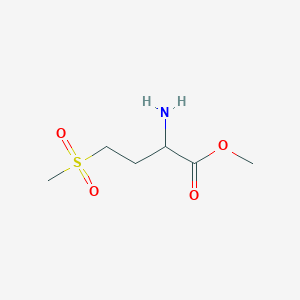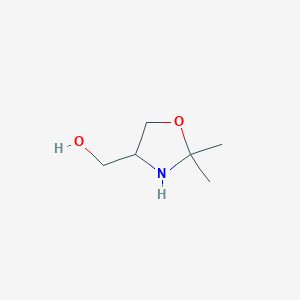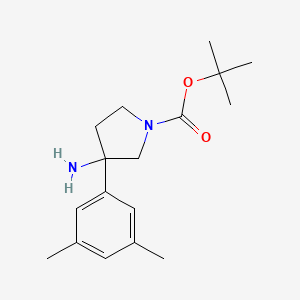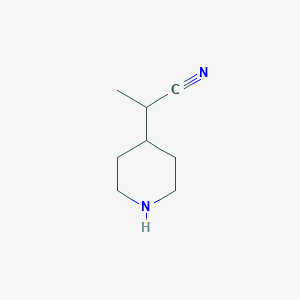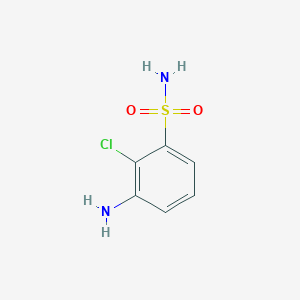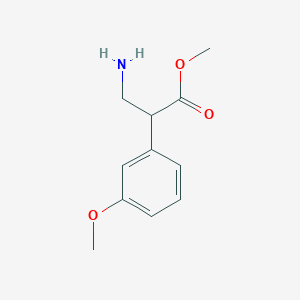
(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a methyl ester group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The final step involves the esterification of the amine with methyl chloroformate under basic conditions to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer from a racemic mixture.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-amino-2-(3-methoxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
3-amino-2-(3-methoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
(S)-Methyl 3-amino-2-(3-methoxyphenyl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (S)-configuration and methyl ester group differentiate it from other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl 3-amino-2-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(7-12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 |
Clave InChI |
FIJWPKRJCDBAEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(CN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


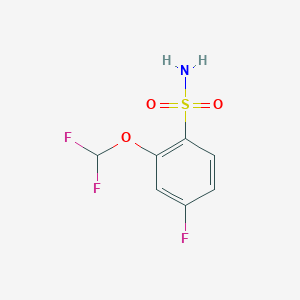
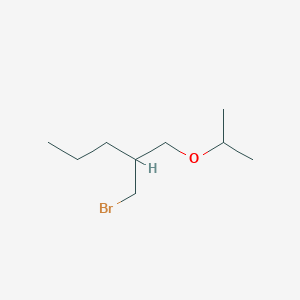
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
